molecular formula C18H18FNOS B1325590 4-Fluoro-4'-thiomorpholinomethylbenzophenone CAS No. 898782-69-9

4-Fluoro-4'-thiomorpholinomethylbenzophenone

Cat. No. B1325590
CAS RN: 898782-69-9
M. Wt: 315.4 g/mol
InChI Key: QRCZOVYTCAFKQO-UHFFFAOYSA-N
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Description

4-Fluoro-4'-thiomorpholinomethylbenzophenone (FMMBP) is a compound of interest in the fields of organic chemistry, chemical biology, and pharmaceutical sciences. FMMBP is an organic compound that has recently been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Crystallography and Intermolecular Interactions

Research on 1,2,4-triazole derivatives with fluoro and chloro substituents, including a morpholinomethyl group, has contributed to understanding intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These studies are significant for crystallography and the analysis of molecular structures (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Biological Activity and Molecular Docking Studies

Compounds containing 4-fluoro-4'-thiomorpholinomethylbenzophenone have been synthesized and evaluated for biological activities like antibacterial and antifungal properties. Additionally, molecular docking studies have been conducted to understand their interaction with biological molecules (Mamatha S.V et al., 2019).

3. Investigation as Apoptosis Inducers

Research has been conducted to examine the toxicity of compounds like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone on cell lines. These studies help understand the mechanism of toxicity and potential applications in inducing apoptosis in cancer research (Zhang, Tao, & Hou, 2012).

4. N-C Axial Chirality Studies

The presence of a fluoro group can lead to stable N-aryl atropisomers, useful in the study of axial chirality and steric discrimination between atoms, contributing to the field of stereochemistry (Iida et al., 2019).

5. Hydrogen-Bond Basicity Research

Studies involving secondary amines with 4-fluorophenol as a hydrogen-bond donor contribute to understanding hydrogen-bond basicity, which is essential in fields like medicinal chemistry and molecular recognition (Graton, Berthelot, & Laurence, 2001).

properties

IUPAC Name

(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCZOVYTCAFKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642916
Record name (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898782-69-9
Record name (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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